1,4-Diethoxyanthracene-9,10-dione
Description
1,4-Diethoxyanthracene-9,10-dione is an anthraquinone derivative characterized by ethoxy (-OCH₂CH₃) substituents at the 1- and 4-positions of the anthracene backbone.
Properties
CAS No. |
75829-97-9 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1,4-diethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-3-21-13-9-10-14(22-4-2)16-15(13)17(19)11-7-5-6-8-12(11)18(16)20/h5-10H,3-4H2,1-2H3 |
InChI Key |
WUMWJEUVSAFTBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)OCC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural and Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Key Observations:
Substituent Effects on Polarity :
- Hydroxyl groups (e.g., 1,4-dihydroxy derivatives) increase polarity and water solubility, making them suitable for applications in natural product chemistry and antioxidant activity .
- Ethoxy and methoxy groups reduce polarity compared to hydroxyl, enhancing lipophilicity. Ethoxy substituents in this compound likely improve membrane permeability compared to hydroxylated analogs .
Aminoalkyl groups (e.g., in bis[(aminoethyl)amino] derivatives) enable hydrogen bonding and electrostatic interactions, critical for DNA intercalation and telomerase inhibition .
Biological Activity: 1,4-Bis[(aminoalkyl)amino] derivatives exhibit cytotoxicity and telomerase inhibition (telIC₅₀: 4–11 µM), attributed to their planar anthraquinone core and side-chain interactions with DNA . Natural anthraquinones with mixed substituents (e.g., ethoxymethyl and propyl) show antimicrobial properties, suggesting that alkyl/alkoxy groups modulate target specificity .
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